N-(3-bromophenyl)-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-20(18,19)13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRNSNVKCSBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-methanesulfonylbenzamide typically involves the amidation reaction. One common method involves the reaction of 3-bromophenylamine with 2-methanesulfonylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
N-(3-bromophenyl)-2-methanesulfonylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution, oxidation, and coupling reactions (e.g., Suzuki-Miyaura coupling), makes it valuable for developing new compounds with desired properties.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The bromine atom can be replaced with other nucleophiles under suitable conditions. |
| Oxidation and Reduction | Involves changes to the sulfonyl group, affecting the compound's reactivity. |
| Coupling Reactions | Participates in reactions to form new carbon-carbon bonds with other aryl groups. |
Biology
The sulfonamide group within this compound is known for its antibacterial properties . This compound can inhibit the synthesis of folic acid in bacteria, preventing their growth and proliferation. Research has also indicated potential applications in:
- Anticancer Research: Studies are exploring its ability to inhibit enzymes involved in cancer cell proliferation.
- Enzyme Inhibition: The compound mimics natural substrates, disrupting essential biochemical pathways.
Medicine
Ongoing research is focused on the potential of this compound as an anticancer agent . It has shown promise in inhibiting specific pathways associated with tumor growth:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation through enzyme interaction. |
| Antibacterial Efficacy | Effective against certain bacterial strains by disrupting folic acid synthesis. |
Industry
In industrial applications, this compound can be utilized as a reagent in various chemical processes and material development. Its unique properties allow for:
- Development of new materials with enhanced characteristics.
- Use in automated systems for large-scale production processes.
Case Studies
Several case studies highlight the compound's applications:
-
Antibacterial Studies:
- A study demonstrated the effectiveness of this compound against resistant bacterial strains, showcasing its potential as a lead compound for new antibiotic development.
-
Anticancer Research:
- Clinical trials are underway to evaluate its effects on specific cancers, focusing on its mechanism of action related to enzyme inhibition.
-
Chemical Synthesis:
- Research on synthetic pathways revealed efficient methods for producing this compound, emphasizing its role as a versatile intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antibacterial applications, it can inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-(3-bromophenyl)-2-methanesulfonylbenzamide with structurally related benzamide and sulfonamide derivatives, focusing on substituent effects, molecular properties, and crystallographic insights.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Polarity and Solubility :
- The methanesulfonyl group in this compound imparts higher polarity compared to methylbenzenesulfonamide derivatives (e.g., N-(3-bromophenyl)-3-methylbenzenesulfonamide), which have increased lipophilicity due to the aromatic ring .
- Nitro-substituted analogs (e.g., compound I and 4MNB) exhibit reduced aqueous solubility but enhanced crystallinity, as seen in their well-defined asymmetric units and hydrogen-bonded networks .
Similar effects are observed in 2-chloro-N-(3-methylphenyl)benzamide, where the methyl group restricts conformational flexibility . Electron-withdrawing groups (e.g., nitro, sulfonyl) stabilize the amide bond against hydrolysis, a critical factor for in vivo stability .
Crystallographic Insights :
- Compounds like 4MNB and 2-chloro-N-(3-methylphenyl)benzamide crystallize in asymmetric units with distinct hydrogen-bonding patterns (e.g., N–H···O and C–H···O interactions), which are likely shared by the title compound due to its sulfonyl and amide functionalities .
- The absence of a methoxy or methyl group in this compound may result in less efficient crystal packing compared to 4MNB or N-(3-bromophenyl)-3-methylbenzenesulfonamide .
Biological Activity
N-(3-Bromophenyl)-2-methanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antiproliferative effects, and other pharmacological properties, supported by relevant data and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHBrNOS
- Molecular Weight : 328.21 g/mol
The presence of the methanesulfonyl group and the bromophenyl moiety is significant for its biological interactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various enzymes. For instance, studies on related methanesulfonamide derivatives have shown significant inhibition of HMG-CoA reductase, an important enzyme in cholesterol biosynthesis. One compound in this series demonstrated an IC value of 1.12 nM, indicating strong inhibitory potential .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. For example, a study reported that certain methanesulfonamide derivatives induced apoptosis in cancer cells, suggesting potential for therapeutic applications in oncology. The mechanism involved the induction of oxidative stress and disruption of the cell cycle .
Case Study 1: Inhibition of Cancer Cell Growth
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, and cell viability was assessed using MTT assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.
In another investigation focusing on the mechanism of action, researchers utilized flow cytometry to analyze cell cycle progression in treated cells. The findings revealed that treatment with this compound resulted in G1 phase arrest, suggesting that the compound interferes with cell cycle regulation.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | IC (nM) | Mechanism of Action |
|---|---|---|
| N-Methanesulfonyl pyrrole | 11 | HMG-CoA reductase inhibition |
| N-(4-Fluorophenyl)-2-methanesulfonylbenzamide | 5 | Apoptosis induction |
| This compound | TBD | G1 phase arrest |
Q & A
Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)-2-methanesulfonylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-methanesulfonylbenzoic acid derivatives with 3-bromoaniline. Key steps include:
- Activation of the carboxylic acid: Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
- Amide bond formation: React the activated acid with 3-bromoaniline under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields the pure product.
Optimization Tips: - Monitor reaction progress via TLC or HPLC-MS.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for faster kinetics) and stoichiometry (1.2:1 amine:acid ratio) to improve yield .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the bromophenyl group (e.g., meta-substitution via coupling patterns in aromatic regions) and sulfonyl group integration .
- IR Spectroscopy: Validate sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS): Use QTOF-MS (e.g., Agilent 6545 LC/Q-TOF) to confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during X-ray structure determination?
Methodological Answer:
- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Apply SHELXT for initial phasing and SHELXL for refinement. For disordered sulfonyl groups, split atoms into multiple positions with occupancy factors summing to 1 .
- Validation: Check ADPs (anisotropic displacement parameters) and R-factors. Use the Flack parameter to confirm absolute configuration if chirality is suspected .
Q. How can researchers address contradictions in reported biological activity data for structurally analogous compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically compare substituent effects (e.g., electron-withdrawing Br vs. Cl) using in vitro assays (e.g., kinase inhibition). For example, replace the 3-bromo group with 3-chloro and assay IC₅₀ shifts .
- Control Experiments: Validate assay conditions (e.g., pH, solvent DMSO% ≤0.1%) to exclude false positives. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP and Solubility: Use ChemAxon or ACD/Labs Percepta with atom-type contributions. Validate experimentally via shake-flask method (octanol/water partition) .
- Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity flags .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Parameterize the sulfonyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in melting points reported for this compound derivatives?
Methodological Answer:
- Purity Assessment: Re-measure melting points with DSC (differential scanning calorimetry) at 5°C/min under N₂. Compare with literature after confirming purity via HPLC .
- Polymorphism Screening: Perform solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate different polymorphs, and analyze via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
